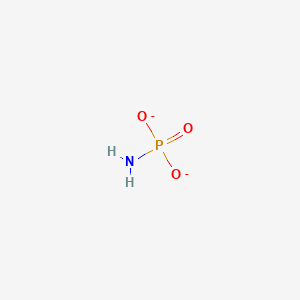![molecular formula C16H20N4O2 B1195165 3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one CAS No. 182282-60-6](/img/structure/B1195165.png)
3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-22888 involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Imidazo[1,5-a]pyrido[3,2-e]pyrazinone Core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Alkylation and Methoxylation: Introduction of the ethyl, methoxy, and propyl groups is achieved through alkylation and methoxylation reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of D-22888 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
D-22888 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents.
Scientific Research Applications
Chemistry: As a PDE4 inhibitor, D-22888 is used in studies exploring the modulation of cyclic adenosine monophosphate (cAMP) levels.
Biology: The compound is utilized in research on cellular signaling pathways and inflammatory responses.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents and diagnostic tools.
Mechanism of Action
D-22888 exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for hydrolyzing cAMP. By inhibiting PDE4, D-22888 increases intracellular cAMP levels, leading to the modulation of various physiological processes. This mechanism is particularly relevant in reducing inflammation and relaxing smooth muscles in the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Cilomilast: A PDE4 inhibitor investigated for its anti-inflammatory properties.
Apremilast: Used in the treatment of psoriatic arthritis and psoriasis.
Uniqueness of D-22888
D-22888 is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for PDE4 and the resulting therapeutic effects make it a valuable compound for research and potential clinical applications.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
182282-60-6 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
InChI |
InChI=1S/C16H20N4O2/c1-5-9-19-11-7-8-13(22-4)18-15(11)20-12(6-2)17-10(3)14(20)16(19)21/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
PJRYVTGCPZXGEY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C(C=C2)OC)N3C(=NC(=C3C1=O)C)CC |
Canonical SMILES |
CCCN1C2=C(N=C(C=C2)OC)N3C(=NC(=C3C1=O)C)CC |
Key on ui other cas no. |
182282-60-6 |
Synonyms |
1-ethyl-8-methoxy-3-methyl-5-propylimidazo(1,5-a)pyrido(3,2-e)pyrazinone D 22888 D-22888 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)



![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)



